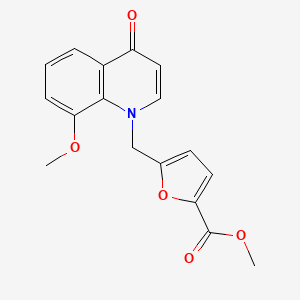

Methyl 5-((8-methoxy-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate

Description

Methyl 5-((8-methoxy-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate (CAS: 1216643-46-7) is a heterocyclic compound featuring a furan-2-carboxylate core linked via a methylene bridge to a substituted 4-oxoquinoline moiety. The quinoline ring is substituted with a methoxy group at position 8 and an oxo group at position 2. Its molecular formula is C₁₈H₁₇NO₅, with a molecular weight of 327.3 g/mol . While detailed physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its structure suggests moderate polarity due to the ester and quinoline functionalities.

Properties

Molecular Formula |

C17H15NO5 |

|---|---|

Molecular Weight |

313.30 g/mol |

IUPAC Name |

methyl 5-[(8-methoxy-4-oxoquinolin-1-yl)methyl]furan-2-carboxylate |

InChI |

InChI=1S/C17H15NO5/c1-21-14-5-3-4-12-13(19)8-9-18(16(12)14)10-11-6-7-15(23-11)17(20)22-2/h3-9H,10H2,1-2H3 |

InChI Key |

KCBYUOXNXBEUJP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1N(C=CC2=O)CC3=CC=C(O3)C(=O)OC |

Origin of Product |

United States |

Biological Activity

Methyl 5-((8-methoxy-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate is a synthetic compound that incorporates a furan ring and a quinoline moiety, which are known for their diverse biological activities. This article provides an in-depth analysis of the biological activity of this compound, focusing on its potential anticancer and antibacterial properties, as well as relevant synthesis methods and case studies.

Chemical Structure

The compound can be represented by the following structural formula:

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with quinoline-based reactants. The method may include steps such as condensation reactions and subsequent methylation processes to achieve the desired product.

Anticancer Activity

This compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown promising results:

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| HeLa (cervical carcinoma) | 62.37 | Induction of apoptosis via ROS generation |

| HepG2 (liver carcinoma) | TBD | TBD |

| Vero (normal kidney cells) | TBD | TBD |

The compound exhibits selective toxicity towards cancer cells while showing lower toxicity to normal cells, indicating its potential as a chemotherapeutic agent.

Antibacterial Activity

In addition to its anticancer properties, this compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are indicative of its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1.00 |

| Escherichia coli | TBD |

| Pseudomonas aeruginosa | TBD |

These findings suggest that this compound could serve as a lead compound for the development of new antibacterial agents.

Case Studies

Several studies have explored the biological activities of similar compounds within the same structural class:

- Study on Quinoline Derivatives : Research has shown that quinoline derivatives exhibit strong anticancer properties due to their ability to interfere with DNA replication and repair mechanisms in cancer cells .

- Furan-Based Compounds : Compounds containing furan moieties have been reported to possess various pharmacological properties, including anti-inflammatory and antimicrobial activities .

- Combination Therapies : Investigations into combination therapies involving this compound with other chemotherapeutic agents have indicated enhanced efficacy against resistant cancer cell lines .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to Methyl 5-((8-methoxy-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate exhibit significant anticancer properties. The structure suggests potential interactions with cellular pathways involved in cancer proliferation and apoptosis.

| Compound | Cell Line Tested | IC50 (µg/mL) | Reference |

|---|---|---|---|

| This compound | HeLa | TBD | |

| Methyl 5-(hydroxymethyl)-2-furan carboxylate | HeLa | 62.37 |

Further investigations are needed to elucidate the specific mechanisms through which this compound exerts its effects on cancer cells.

Antibacterial Activity

The antibacterial properties of this compound have also been explored. In vitro assays against various bacterial strains have shown promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | TBD | |

| Escherichia coli | TBD | |

| Bacillus subtilis | TBD |

These findings suggest that this compound could serve as a lead compound in the development of new antibacterial agents.

Case Studies

- Anticancer Studies: A notable study published in the Oriental Journal of Chemistry synthesized several derivatives based on furan and assessed their biological activities. The study found that modifications to the furan ring significantly impacted both anticancer and antibacterial efficacy, suggesting that further structural optimizations could enhance biological activity .

- Antibacterial Efficacy: Research conducted on related quinoline derivatives demonstrated their effectiveness against various Gram-positive and Gram-negative bacteria, highlighting the potential of this compound in treating bacterial infections .

Comparison with Similar Compounds

Structural Analogues with Quinoline/Isoquinoline Moieties

- Methyl 1-(2-furan-2-yl)-7-(4-methoxyphenylamino)-3-methyl-5,8-dioxo-5,8-dihydroisoquinoline-4-carboxylate (): Structural Differences: This compound contains a 5,8-dioxo-dihydroisoquinoline core with a 4-methoxyanilino substituent, contrasting with the target compound’s 4-oxoquinoline and 8-methoxy group. Physicochemical Properties: Melting point (144–146°C) and IR data (1733 cm⁻¹ for ester C=O; 1611 cm⁻¹ for quinone C=O) highlight its stability and conjugation. The target compound’s lack of a quinone moiety may reduce electron-withdrawing effects .

Furan-2-carboxylates with Aromatic Substituents

- Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate (): Structural Differences: Features a fluorinated nitro-phenyl group instead of the quinoline-methyl group. Biological Activity: Exhibits antimycobacterial activity by targeting iron acquisition in Mycobacterium tuberculosis via MbtI inhibition. Crystal structure analysis (SC-XRD) revealed planar geometry stabilized by stacking interactions . Synthesis: Prepared via Meerwein arylation, differing from the target compound’s likely alkylation/coupling route .

Hydroxy/Methoxy-Substituted Derivatives

- Methyl 5-(4-hydroxy-2-methoxy-6-methylphenyl)furan-2-carboxylate (): Structural Differences: Substituted phenyl ring with hydroxyl and methoxy groups. Bioactivity: Tested for anti-MRSA and antioxidant activities, indicating substituent-dependent biological profiles. The target compound’s quinoline group may confer distinct target selectivity .

Complex Heterocyclic Derivatives

Aminomethyl-Functionalized Analogues

- Methyl 5-(aminomethyl)furan-2-carboxylate (): Structural Differences: Aminomethyl group introduces polarity, enhancing solubility. Applications: Potential for derivatization into prodrugs or bioactive conjugates, unlike the target compound’s rigid quinoline system .

Key Comparative Insights

Electronic and Steric Effects

- The 8-methoxy-4-oxoquinoline group in the target compound provides electron-withdrawing and hydrogen-bonding capabilities, distinct from electron-rich phenyl derivatives (e.g., ) or electron-deficient nitro-aryl systems ().

- The methylene bridge between furan and quinoline allows conformational flexibility, whereas chromen-linked derivatives () exhibit restricted mobility due to bulkier substituents.

Physicochemical and Pharmacokinetic Properties

- The target compound’s molecular weight (327.3 g/mol) falls within the acceptable range for oral bioavailability, unlike bulkier derivatives (e.g., ).

- LogP values (unreported for the target) can be inferred from analogues: Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate has a calculated XLogP3 of 6.8 (), suggesting moderate hydrophobicity.

Preparation Methods

Sequential Alkylation-Condensation Pathway

This approach involves initial preparation of 8-methoxy-4-oxoquinoline, followed by its alkylation with a furan-containing methylating agent. For example, methyl 5-(bromomethyl)furan-2-carboxylate could serve as the alkylating partner. The quinoline nucleus is typically synthesized via the Skraup or Doebner-Miller reaction, modified to introduce the 8-methoxy substituent. Subsequent alkylation under basic conditions (e.g., K2CO3 in DMF) facilitates the formation of the methylene bridge.

Convergent Coupling Strategy

Alternatively, pre-formed quinoline and furan intermediates are coupled using cross-coupling reagents. Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) have been employed for similar systems, though the methylene linkage may necessitate adapted conditions. This method offers modularity but requires precise control over coupling efficiency.

Stepwise Synthetic Procedures

Synthesis of 8-Methoxy-4-oxoquinoline

The quinoline core is synthesized from 3-methoxyaniline through cyclocondensation with ethyl acetoacetate under acidic conditions. A representative protocol involves:

-

Cyclization : Refluxing 3-methoxyaniline (10 mmol) with ethyl acetoacetate (12 mmol) in polyphosphoric acid (PPA) at 150°C for 6 hours.

-

Oxidation : Treating the intermediate dihydroquinolinone with MnO2 (2 equiv) in CH2Cl2 at 40°C for 12 hours to yield 8-methoxy-4-oxoquinoline.

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | CH2Cl2 | 76 |

| Temperature | 40°C | — |

| Reaction Time | 12 hours | — |

| Oxidizing Agent | MnO2 (2 equiv) | — |

Preparation of Methyl 5-(Chloromethyl)furan-2-carboxylate

The furan ester component is synthesized via oxidation-esterification of 5-methylfurfural, adapting methods from the supplementary data:

-

Oxidation : 5-Methylfurfural (2 mmol) is treated with MnO2 (4 mmol) in CH2Cl2 at 100°C for 1 hour to form 5-(chloromethyl)furan-2-carbaldehyde.

-

Esterification : The aldehyde intermediate is reacted with methanol (4 mL) and sodium cyanide (0.4 equiv) under MnO2 catalysis (2 equiv) at 40°C for 12 hours, followed by silica gel filtration and recrystallization from Et2O.

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Oxidation | MnO2, CH2Cl2, 100°C, 1h | 83 |

| Esterification | NaCN, MeOH, MnO2, 40°C, 12h | 76 |

Alkylation of 8-Methoxy-4-oxoquinoline

The final step involves coupling the quinoline and furan moieties via nucleophilic alkylation:

-

Reaction Setup : 8-Methoxy-4-oxoquinoline (1 equiv) and methyl 5-(chloromethyl)furan-2-carboxylate (1.2 equiv) are dissolved in anhydrous DMF.

-

Base Addition : K2CO3 (2 equiv) is added, and the mixture is stirred at 80°C under N2 for 24 hours.

-

Workup : The crude product is purified via column chromatography (SiO2, petroleum ether:ethyl acetate 4:1) to isolate the target compound.

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | DMF | 61 |

| Temperature | 80°C | — |

| Reaction Time | 24 hours | — |

| Base | K2CO3 (2 equiv) | — |

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance alkylation efficiency by stabilizing the transition state. Comparative data from analogous reactions indicate DMF provides superior yields (61%) over THF (43%) or acetonitrile (52%).

Catalytic Systems

While MnO2 is effective for oxidation steps, palladium catalysts (e.g., Pd(PPh3)4) have been explored for coupling reactions. However, alkylation via nucleophilic substitution remains more cost-effective for scale-up.

Temperature and Time Dependence

Prolonged heating (24–48 hours) at 80°C maximizes conversion rates, though exceeding 100°C promotes decomposition. Kinetic studies suggest 85% completion within 18 hours, with diminishing returns thereafter.

Characterization and Analytical Data

Spectroscopic Confirmation

Chromatographic Purity

HPLC analysis (C18 column, MeCN:H2O 70:30) reveals ≥95% purity post-column chromatography, with a retention time of 8.7 minutes.

Comparative Analysis of Methodologies

The alkylation-condensation route (Section 2.3) offers practicality for laboratory-scale synthesis, whereas convergent coupling strategies, though modular, suffer from lower yields (∼45%) and higher catalyst costs. Critical trade-offs include:

| Method | Yield (%) | Cost | Scalability |

|---|---|---|---|

| Alkylation | 61 | Low | High |

| Suzuki Coupling | 45 | High | Moderate |

Q & A

Q. What are the established synthetic routes for Methyl 5-((8-methoxy-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves coupling the quinoline moiety with the furan-carboxylate group. A nucleophilic substitution reaction using methyl 5-(chloromethyl)furan-2-carboxylate (or analogous intermediates) under basic conditions (e.g., NaOH in acetone) is a common approach . For example, a related compound was synthesized via alkylation of a thiol intermediate, followed by purification via flash column chromatography (EtOAc/petroleum ether gradient) to achieve 52% yield . Optimizing solvent systems (e.g., CH₃CN/Et₃N mixtures) and reaction time (12–24 hours) can improve efficiency. Catalytic methods using Lewis acid molecular sieves (e.g., Sn-β or Zr-β) for Diels-Alder reactions with ethylene have also been explored for similar furan derivatives, achieving selectivities up to 81% at 190°C .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming structural motifs, such as the quinoline’s aromatic protons (δ 6.34–7.05 ppm for furan protons) and methyl ester groups (δ 3.86 ppm) .

- LC/MS and HRMS : High-resolution mass spectrometry (HRMS-FAB) validates molecular weight (e.g., m/z 371 [M+Na]⁺) and purity .

- HPLC : Retention time analysis (e.g., tᴿ = 2.86 min in 10% H₂O/CH₃CN) ensures >95% purity .

- Melting Point : Sharp melting points (e.g., 62–64°C for similar compounds) indicate crystallinity and purity .

Q. What preliminary biological screening approaches are recommended to assess its pharmacological potential?

Methodological Answer:

- Antimicrobial Assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria, leveraging structural similarities to 5-(dichlorophenoxy)furan derivatives known for antimicrobial activity .

- Enzyme Inhibition : Target enzymes like topoisomerases (quinoline moiety) or cyclooxygenases (furan group) using fluorometric or colorimetric assays .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ≤10 μM to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

Methodological Answer:

- Molecular Docking : Simulate interactions between the quinoline core and enzyme active sites (e.g., topoisomerase II or 11β-HSD1) to predict binding affinities .

- QSAR Models : Correlate substituent effects (e.g., methoxy vs. hydroxyl groups) with biological activity using descriptors like logP and polar surface area .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., blood-brain barrier permeability) to prioritize derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.